molecular formula C12H16N2O3 B5695255 N'-[2-(4-methoxyphenyl)acetyl]propanehydrazide

N'-[2-(4-methoxyphenyl)acetyl]propanehydrazide

Cat. No.: B5695255
M. Wt: 236.27 g/mol
InChI Key: QOFHOZNVAMYKOI-UHFFFAOYSA-N
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Description

N’-[2-(4-methoxyphenyl)acetyl]propanehydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a methoxyphenyl group attached to an acetyl-propanehydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(4-methoxyphenyl)acetyl]propanehydrazide typically involves the reaction of 4-methoxyphenylacetic acid with hydrazine derivatives. One common method includes the following steps:

    Esterification: 4-methoxyphenylacetic acid is first esterified using methanol and a catalytic amount of sulfuric acid to form methyl 4-methoxyphenylacetate.

    Hydrazinolysis: The ester is then reacted with hydrazine hydrate under reflux conditions to yield 4-methoxyphenylacetic hydrazide.

    Acylation: Finally, the hydrazide is acylated with propanoyl chloride in the presence of a base such as pyridine to obtain N’-[2-(4-methoxyphenyl)acetyl]propanehydrazide.

Industrial Production Methods

Industrial production of N’-[2-(4-methoxyphenyl)acetyl]propanehydrazide may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(4-methoxyphenyl)acetyl]propanehydrazide can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using agents like potassium permanganate to form corresponding carboxylic acids.

    Reduction: Reduction with agents such as lithium aluminum hydride can yield primary amines.

    Substitution: Nucleophilic substitution reactions can occur at the hydrazide moiety, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: 4-methoxyphenylacetic acid derivatives.

    Reduction: 4-methoxyphenylethylamine derivatives.

    Substitution: Various N-substituted hydrazides.

Scientific Research Applications

Comparison with Similar Compounds

N’-[2-(4-methoxyphenyl)acetyl]propanehydrazide can be compared with other similar compounds, such as:

The uniqueness of N’-[2-(4-methoxyphenyl)acetyl]propanehydrazide lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

N'-[2-(4-methoxyphenyl)acetyl]propanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-3-11(15)13-14-12(16)8-9-4-6-10(17-2)7-5-9/h4-7H,3,8H2,1-2H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOFHOZNVAMYKOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NNC(=O)CC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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